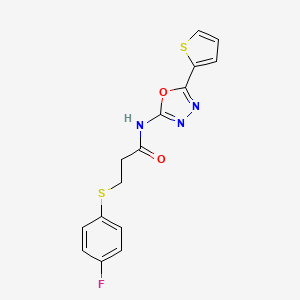![molecular formula C16H11NO4 B3016529 (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid CAS No. 496775-96-3](/img/structure/B3016529.png)
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxobenzoisoquinoline moiety and a butenoic acid side chain. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid typically involves multi-step organic reactions. One common method involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with various radical precursors, such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, to form the desired isoquinoline-1,3-dione structure .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on finding simple, mild, green, and efficient synthetic methods. The use of eco-friendly reagents and conditions is a priority to minimize environmental impact and improve the overall sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using eco-friendly reductants like glucose in an alkaline medium.
Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation and glucose for reduction. The conditions for these reactions are typically mild and environmentally friendly, aligning with the principles of green chemistry .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with glucose can yield reduced isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell division, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide: This compound shares a similar dioxolane structure and has applications in liquid crystals and biological activities.
Benzo[d][1,3]dioxole-type Benzylisoquinoline Alkaloids: These compounds have similar structural features and are used in the synthesis of alkaloids with potential medicinal properties.
Uniqueness
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid is unique due to its specific combination of a dioxobenzoisoquinoline moiety and a butenoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-8H,9H2,(H,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEVAPSVYAMJBM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3016451.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)
![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3016456.png)




![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)
![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

